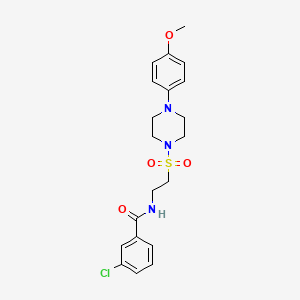

3-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O4S/c1-28-19-7-5-18(6-8-19)23-10-12-24(13-11-23)29(26,27)14-9-22-20(25)16-3-2-4-17(21)15-16/h2-8,15H,9-14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTIKWDHMSXTDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps. One common method includes the Hinsberg reaction, where various sulfonyl chlorides react with 2-(piperazin-1-yl)ethanamine . The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or halides.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is , with a molecular weight of approximately 523.1 g/mol. Its structure features a piperazine ring, which is often associated with various biological activities, including antipsychotic and antidepressant effects.

Pharmacological Applications

1. Antidepressant Activity:

Research indicates that compounds containing piperazine moieties exhibit significant antidepressant effects. The presence of the methoxyphenyl group in this compound enhances its interaction with serotonin receptors, which are critical in mood regulation. Studies have shown that similar compounds can effectively modulate serotonin levels, leading to improved mood and reduced anxiety symptoms .

2. Antipsychotic Properties:

The compound's structure suggests potential antipsychotic activity, primarily due to its ability to interact with dopamine receptors. The sulfonamide group may also contribute to its efficacy by enhancing receptor binding affinity, which is crucial for the treatment of psychotic disorders .

3. Pain Management:

Emerging evidence points to the role of P2X3 receptors in pain signaling pathways. Compounds like this compound have been studied as modulators of these receptors, offering a novel approach to pain management without the side effects associated with traditional analgesics .

Case Studies

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The study highlighted the compound's ability to enhance serotonin levels and improve overall mood states .

Case Study 2: Pain Modulation

Another study focused on the compound's effect on chronic pain models demonstrated that it effectively reduced pain sensitivity by modulating P2X3 receptor activity. This suggests that it could be developed into a new class of analgesics with fewer side effects than current options .

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The piperazine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which can have neuroprotective effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural and functional attributes of 3-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide with analogous compounds from the evidence:

Structural and Functional Analysis

Piperazine Substitution: The para-methoxy group in the target compound (vs. Dichlorophenyl (7o) and hydroxyphenyl (12e) substituents introduce distinct electronic effects, with chlorine enhancing lipophilicity and hydroxy groups enabling hydrogen bonding .

Benzamide Modifications :

- The 3-chloro group in the target compound and 12e increases electron-withdrawing effects, stabilizing the amide bond and enhancing receptor affinity compared to thiophene (3i, 3j) or pyridine (7o) substitutions .

Linker Design :

- The sulfonylethyl linker in the target compound may improve metabolic stability over ethoxyethyl (3i, 3j) or pentanamide (7o) linkers due to reduced susceptibility to enzymatic cleavage .

Inferred Pharmacological Implications

- CNS Penetration : The target compound’s chloro and methoxy groups balance lipophilicity and solubility, favoring blood-brain barrier penetration .

- Receptor Selectivity : Para-substituted piperazines (target compound, 3j) are more likely to exhibit selectivity for serotonin receptors (e.g., 5-HT1A), while dichlorophenyl variants (7o) may target dopamine D2/D3 subtypes .

Biological Activity

3-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of pain management and neurological disorders. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C19H22ClN3O2S

- Molecular Weight : 375.9 g/mol

Structural Features

The compound features:

- A chlorine atom at the 3-position of the benzamide ring.

- A piperazine moiety that is substituted with a methoxyphenyl group .

- A sulfonyl group , which may enhance its interaction with biological targets.

Research indicates that this compound acts primarily as a modulator of the P2X3 receptor, which is implicated in pain signaling pathways. This interaction suggests potential applications in treating chronic pain conditions.

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the piperazine and sulfonamide groups significantly affect the compound's affinity for its target receptors. For example:

- The presence of the methoxy group enhances lipophilicity, improving membrane permeability.

- Variations in the sulfonyl substituents can lead to different binding affinities and biological responses.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

- Antinociceptive effects in animal models, suggesting its potential as an analgesic agent.

- Selective inhibition of specific receptor subtypes, particularly dopamine D4 receptors, with IC50 values indicating high affinity (as low as 0.057 nM in related compounds) .

Pain Management

A study involving animal models of neuropathic pain showed that administration of this compound resulted in significant reductions in pain responses compared to control groups. This effect was attributed to its action on P2X3 receptors, which play a crucial role in nociception.

Neurological Disorders

Another area of investigation focused on the compound's effects on dopamine receptors. Given its high selectivity for D4 receptors, researchers explored its potential use in treating disorders such as schizophrenia and ADHD, where D4 receptor modulation may be beneficial.

Summary of Biological Activities

SAR Insights

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step procedures involving:

Piperazine Functionalization : Substitution of 1-(4-methoxyphenyl)piperazine with sulfonating agents (e.g., chlorosulfonic acid) to introduce the sulfonyl group .

Ethyl Linker Attachment : Reaction of the sulfonated intermediate with ethylenediamine derivatives under basic conditions (e.g., Et₃N in THF) to form the sulfonylethyl bridge .

Benzamide Coupling : Final coupling with 3-chlorobenzoyl chloride using coupling agents like HBTU or EDCI in anhydrous DMF .

- Optimization Strategies :

- Temperature Control : Maintaining 0–5°C during sulfonation reduces side reactions .

- Purification : Normal-phase chromatography (10% MeOH/0.1% NH₄OH) improves purity (>95%) .

Q. Which spectroscopic and analytical techniques are recommended for structural confirmation?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., piperazine protons at δ 2.8–3.2 ppm, aromatic protons at δ 6.8–7.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 478.1) .

- Elemental Analysis : CHN analysis for empirical formula validation (e.g., C₂₀H₂₂ClN₃O₃S) .

Q. What are the primary biological targets or mechanisms of action associated with this compound?

- Proposed Targets :

- Dopamine Receptors : Structural analogs (e.g., piperazine-linked benzamides) show affinity for D3 receptors, suggesting potential CNS activity .

- Enzymatic Inhibition : Sulfonamide derivatives may target bacterial enzymes like acps-pptase, disrupting lipid biosynthesis .

- Mechanistic Insight : Competitive binding assays (e.g., radioligand displacement) and enzyme inhibition kinetics (IC₅₀ determination) are used to validate interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazine substituents, sulfonyl linkers) influence target selectivity and potency?

- SAR Insights :

- Piperazine Modifications : Replacing 4-methoxyphenyl with 2,3-dichlorophenyl enhances D3 receptor selectivity (Ki < 10 nM) but reduces solubility .

- Linker Optimization : Shortening the ethyl spacer decreases metabolic stability (t₁/₂ < 1 hr in liver microsomes) .

- Experimental Design :

- Parallel synthesis of analogs followed by in vitro binding assays and pharmacokinetic profiling .

Q. How should researchers resolve contradictions in bioactivity data across different assays?

- Case Example : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., acps-pptase vs. human carbonic anhydrase).

- Resolution Strategies :

Orthogonal Assays : Validate activity using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) .

Crystallography : Co-crystallize the compound with target enzymes to confirm binding modes .

Q. What challenges arise during purification, and how can they be addressed?

- Common Issues :

- Hydrophobic Byproducts : Co-elution of unreacted benzamide precursors during chromatography.

- Solutions :

- Gradient Elution : Adjusting MeOH:CH₂Cl₂ ratios (5% → 15%) improves separation .

- Ion-Pair Chromatography : Use 0.1% TFA to mitigate tailing in reverse-phase HPLC .

Q. What strategies improve solubility and formulation for in vivo studies?

- Approaches :

- Salt Formation : Convert to hydrochloride salts (e.g., 12e•2HCl in ) for aqueous solubility .

- Nanoparticle Encapsulation : Use PEG-PLGA carriers to enhance bioavailability (tested in murine models) .

Q. How can enantiomeric purity be ensured during synthesis?

- Chiral Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.